molecular formula C12H5N5O9 B14689236 10H-Phenoxazine, 1,3,7,9-tetranitro- CAS No. 24050-28-0

10H-Phenoxazine, 1,3,7,9-tetranitro-

Cat. No.: B14689236
CAS No.: 24050-28-0
M. Wt: 363.20 g/mol
InChI Key: NFVJASJPSJPHSG-UHFFFAOYSA-N
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Description

10H-Phenoxazine, 1,3,7,9-tetranitro- is a heterocyclic compound with the molecular formula C12H5N5O9. It is known for its unique structure, which includes a phenoxazine core substituted with four nitro groups at positions 1, 3, 7, and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenoxazine, 1,3,7,9-tetranitro- typically involves the nitration of phenoxazine. The process begins with the preparation of phenoxazine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 10H-Phenoxazine, 1,3,7,9-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

10H-Phenoxazine, 1,3,7,9-tetranitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenoxazine, 1,3,7,9-tetranitro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe and in the study of biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 10H-Phenoxazine, 1,3,7,9-tetranitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenoxazine, 1,3,7,9-tetranitro- is unique due to its specific substitution pattern with four nitro groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

CAS No.

24050-28-0

Molecular Formula

C12H5N5O9

Molecular Weight

363.20 g/mol

IUPAC Name

1,3,7,9-tetranitro-10H-phenoxazine

InChI

InChI=1S/C12H5N5O9/c18-14(19)5-1-7(16(22)23)11-9(3-5)26-10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H

InChI Key

NFVJASJPSJPHSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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